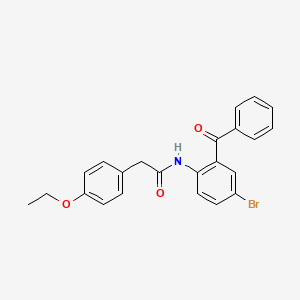

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrNO3/c1-2-28-19-11-8-16(9-12-19)14-22(26)25-21-13-10-18(24)15-20(21)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTNTXOCHRWMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One possible route could be:

Bromination: Starting with a benzoylphenyl compound, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

Acylation: The brominated compound can then undergo Friedel-Crafts acylation with an acyl chloride to introduce the benzoyl group.

Amidation: The resulting intermediate can be reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or acids.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigation as a potential pharmaceutical agent due to its structural complexity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues with Bromophenyl and Benzoyl Groups

N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide

- Structure : Replaces the benzoyl and ethoxyphenyl groups with a thienyl ring.

- Activity : Exhibits antimycobacterial activity, attributed to the thiophene moiety’s ability to disrupt bacterial membranes .

2-(4-Benzoylphenyl)-2-(4-Bromophenyl)-N-[(Methoxyimino)Methyl]Acetamide

- Structure: Features dual aromatic rings (benzoyl and bromophenyl) and a methoxyimino group.

- Key Difference: The methoxyimino group may enhance hydrogen bonding compared to the ethoxy group in the target compound .

N-(4-Bromophenyl)-2-{[4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide

Table 1: Structural Comparison of Bromophenyl-Containing Acetamides

Functional Analogues with Ethoxyphenyl and Acetamide Moieties

N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-Ylquinazoline-2-Sulfonyl)Acetamide

- Structure : Substitutes ethoxy with methoxy and adds a quinazoline-sulfonyl group.

- Activity : Demonstrates potent anticancer activity (IC₅₀ < 10 µM) against HCT-116 and MCF-7 cell lines via apoptosis induction .

- Key Difference : The quinazoline-sulfonyl group enhances DNA intercalation compared to the benzoyl group in the target compound.

N-(4-Ethoxyphenyl)-2-(4-Oxo-2-Phenylquinazolin-3(4H)-Yl)Acetamide

Table 2: Pharmacological Comparison of Ethoxyphenyl Acetamides

Key Physicochemical and Conformational Insights

- Bond Length Variations: X-ray studies of N-(4-bromophenyl)acetamide derivatives reveal minor differences in bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chloro analogs), impacting molecular conformation and packing .

- Tautomerism: Some acetamides exist as tautomeric mixtures (e.g., thiazolidinone derivatives in ), which could influence solubility and bioavailability .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide, also known by its CAS number 923441-37-6, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological significance, and research findings related to this compound, incorporating data tables and case studies to illustrate its properties and applications.

Chemical Structure and Synthesis

The compound is categorized as an acetamide derivative, characterized by a complex structure that includes a benzoyl group and a bromophenyl moiety. The synthesis typically involves several steps:

- Bromination : The starting material undergoes bromination using bromine or N-bromosuccinimide (NBS).

- Acylation : The brominated intermediate is subjected to Friedel-Crafts acylation with an acyl chloride.

- Amidation : Finally, the product is reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent like EDCI.

The overall reaction can be summarized as follows:

Antimicrobial Activity

Research indicates that various acetamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds structurally similar to N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, one study evaluated several derivatives for their antimicrobial efficacy using the turbidimetric method, revealing promising results against a range of pathogens .

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| d1 | E. coli | 15 µg/mL |

| d2 | S. aureus | 10 µg/mL |

| d3 | C. albicans | 12 µg/mL |

Anticancer Activity

The anticancer potential of N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide has been explored through various assays. Notably, it has been tested against human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives showed significant cytotoxicity, with IC50 values indicating effective concentrations required to inhibit cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| d6 | MCF7 | 5.0 |

| d7 | MCF7 | 3.5 |

The mechanism by which N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors, thereby modulating their activity. For instance, studies indicate that such compounds can influence signal transduction pathways and gene expression regulation .

Case Studies

- Antimicrobial Study : A comprehensive evaluation of various acetamide derivatives demonstrated that modifications on the benzoyl group significantly impacted antimicrobial efficacy, suggesting structure-activity relationships (SARs) that could guide future drug design .

- Anticancer Research : A study focused on the cytotoxic effects of related compounds revealed that electron-donating groups enhance anticancer activity while electron-withdrawing groups reduce it, highlighting the importance of molecular structure in therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide?

A common approach involves coupling 4-bromophenylacetic acid derivatives with substituted anilines using carbodiimide-based reagents (e.g., EDC or DCC) in dichloromethane or DMF. For example:

- Step 1 : Activate 2-(4-ethoxyphenyl)acetic acid with EDC to form an active ester.

- Step 2 : React with 2-amino-4-bromobenzophenone under basic conditions (e.g., triethylamine) at 0–5°C for 3–5 hours.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane .

Key Considerations : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC or NMR.

Q. How is the compound’s structural integrity validated in academic research?

Structural confirmation typically employs:

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 66.4° between aromatic rings in analogous structures ).

- NMR spectroscopy : Key signals include the acetamide NH (~8.5–9.5 ppm), aromatic protons (6.5–8.0 ppm), and ethoxy group (1.3–1.5 ppm for CH₃, 4.0–4.2 ppm for OCH₂) .

- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Br (~550–600 cm⁻¹) .

Q. What solubility profiles are critical for experimental design?

While direct data for this compound is limited, structurally similar acetamides show:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | 10–20 |

| Water | <1 |

| Pre-solubility testing in DMSO followed by dilution in buffer is recommended for biological assays . |

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in enzyme inhibition studies?

Discrepancies may arise from:

- Purity issues : Verify via HPLC (e.g., ≥95% purity ).

- Assay conditions : Optimize pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid denaturation).

- Stereochemical effects : Analyze enantiomeric purity if chiral centers exist (e.g., via chiral HPLC or X-ray ).

- Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to confirm specificity for targets like coagulation factors or glucokinase .

Q. What computational strategies predict interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to coagulation factor Xa (PDB ID: 2W26) or glucokinase (PDB ID: 3ID8).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns (e.g., GROMACS or AMBER).

- QSAR models : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact on binding affinity ).

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Synthesis of enantiomers : Use chiral auxiliaries or asymmetric catalysis to separate R/S configurations.

- Activity comparison : Test enantiomers in vitro (e.g., IC₅₀ differences ≥10-fold suggest stereospecificity ).

- Crystallographic insights : Dihedral angles (e.g., 40.0° twist in acetamide group ) may correlate with target binding.

Q. What strategies resolve contradictory cytotoxicity results in cancer cell lines?

- Dose-response validation : Use 10-dose IC₅₀ curves (e.g., 0.1–100 µM) in triplicate.

- Metabolic interference : Assess mitochondrial toxicity via MTT assay and ROS generation (e.g., DCFH-DA staining).

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific effects .

Data Contradiction Analysis

Q. How to reconcile divergent melting points reported in literature?

Q. Why do stability studies show variability in aqueous solutions?

- pH-dependent hydrolysis : Conduct accelerated stability tests (40°C/75% RH) at pH 3, 7, and 9.

- Degradation products : Identify via LC-MS (e.g., cleavage of ethoxy group yielding phenolic derivatives ).

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents side reactions |

| Coupling Reagent | EDC/HOBt | 85–90% yield |

| Solvent | DCM | Faster activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.